molecular formula C20H20N2O3 B5092056 N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B5092056
M. Wt: 336.4 g/mol
InChI Key: YKSSAOKJGJNGMN-UHFFFAOYSA-N
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Description

N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound characterized by its complex structure, which includes a methoxy-dimethylphenyl group and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions

    Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Oxoacetamide: The indole derivative is then reacted with an acyl chloride or anhydride to introduce the oxoacetamide group. This step often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Final Coupling: The final step involves coupling the indole-oxoacetamide intermediate with 4-methoxy-2,5-dimethylphenylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The oxoacetamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.

    Reduction: Conversion of the oxoacetamide to an amine.

    Substitution: Introduction of halogen or nitro groups on the phenyl ring.

Scientific Research Applications

N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(4-methoxy-2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Uniqueness

N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the specific substitution pattern on the phenyl ring and the presence of the 2-methyl group on the indole moiety. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-11-10-17(25-4)12(2)9-16(11)22-20(24)19(23)18-13(3)21-15-8-6-5-7-14(15)18/h5-10,21H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSSAOKJGJNGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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